molecular formula C15H18N4 B3168960 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 933723-91-2

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3168960
CAS No.: 933723-91-2
M. Wt: 254.33 g/mol
InChI Key: QORSPTWXNHEJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antidiabetic Medication Development : A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as antidiabetic medications. These compounds, including 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine, showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, indicating their potential in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

  • Cancer Treatment : The compound AZD3514, which includes a pyridazine moiety similar to this compound, was identified by Bradbury et al. (2013) as an androgen receptor downregulator for treating advanced prostate cancer (Bradbury et al., 2013).

  • Antiviral Research : Andries et al. (2005) studied a compound structurally related to this compound, named R 61837, for its antiviral properties against rhinoviruses. This research highlighted the potential of pyridazine derivatives in developing new antiviral drugs (Andries et al., 2005).

  • Crystallography and Molecular Structure Studies : Aydın, Akkurt, Doğruer, and Büyükgüngör (2012) conducted a study on the crystal structure of a compound closely related to this compound. Their research provides valuable insights into the molecular and crystal structure of pyridazine derivatives (Aydın, Akkurt, Doğruer, & Büyükgüngör, 2012).

  • Dopamine Receptor Research : Enguehard-Gueiffier et al. (2006) investigated a series of imidazoazine derivatives, including structures similar to this compound, for their selectivity and affinity for dopamine receptors. Their work contributes to understanding the role of such compounds in modulating dopamine receptors (Enguehard-Gueiffier et al., 2006).

Properties

IUPAC Name

3-(4-methylphenyl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORSPTWXNHEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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